molecular formula C8H6F4N2O B12991741 N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide

N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B12991741
M. Wt: 222.14 g/mol
InChI Key: HOTQJXIFPBWRLV-UHFFFAOYSA-N
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Description

N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide is a chemical compound with a unique structure that includes an amino group, a fluorine atom, and a trifluoroacetamide group

Properties

Molecular Formula

C8H6F4N2O

Molecular Weight

222.14 g/mol

IUPAC Name

N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H6F4N2O/c9-5-3-4(13)1-2-6(5)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15)

InChI Key

HOTQJXIFPBWRLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-amino-2-fluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 4-amino-2-fluoroaniline

    Reagent: Trifluoroacetic anhydride

    Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The aromatic ring allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or other nucleophiles can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-fluorophenyl)acetamide
  • N-(4-amino-2-fluorophenyl)methanesulfonamide
  • N-(4-amino-2-fluorophenyl)benzamide

Uniqueness

N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications.

Biological Activity

N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈F₃N₃O, with a molecular weight of approximately 254.64 g/mol. The trifluoroacetamide group enhances lipophilicity and may influence the compound's biological interactions.

1. Enzyme Inhibition:
this compound has been shown to inhibit specific enzymes by binding to their active sites. This action can block substrate access and modulate various biochemical pathways involved in disease processes.

2. Protein Interaction:
The compound interacts with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability. This mechanism is crucial for its potential role in cancer therapies where protein interactions are pivotal .

Anticancer Potential

Recent studies have highlighted the compound's potential in cancer treatment. It has been suggested that this compound may enhance immune cell activation and could be a candidate for therapies resistant to anti-PD-1/PD-L1 treatments. Its structural features allow it to interact with biological targets that influence cell signaling pathways related to tumor growth and metastasis .

Case Studies

Case Study 1: Immune Modulation
A study investigated the effects of this compound on immune cell activation in a murine model. The results indicated a significant increase in T-cell proliferation and cytokine production when treated with the compound compared to controls. This suggests a potential role in enhancing immune responses against tumors.

Case Study 2: Resistance Mechanisms
In another study focusing on cancer cell lines resistant to conventional therapies, the compound demonstrated the ability to overcome resistance mechanisms by modulating signaling pathways associated with apoptosis and cell survival. The findings suggest that it could be integrated into combination therapies for more effective cancer treatment strategies .

Research Findings

Study Focus Findings
Study 1Immune ActivationIncreased T-cell proliferation; enhanced cytokine production
Study 2Resistance MechanismsOvercame resistance in cancer cell lines; modulated apoptosis pathways
Study 3Enzyme InhibitionSignificant inhibition of target enzymes; potential for drug development

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